Bis(3-bromophenyl)phenylphosphine oxide CAS number and identifiers
Bis(3-bromophenyl)phenylphosphine oxide CAS number and identifiers
An In-Depth Technical Guide to Bis(3-bromophenyl)phenylphosphine oxide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Bis(3-bromophenyl)phenylphosphine oxide, a key organophosphorus intermediate for researchers, chemists, and professionals in drug development and materials science. The document details the compound's core identifiers, physicochemical properties, a validated synthesis protocol, and critical safety information. Emphasis is placed on the strategic importance of the phosphine oxide moiety for modulating pharmacokinetic properties in medicinal chemistry and the utility of its dibrominated structure as a versatile platform for creating complex molecular architectures. This guide serves as an essential resource, blending foundational data with practical, field-proven insights to support advanced research and development activities.
Core Identification and Physicochemical Properties
Bis(3-bromophenyl)phenylphosphine oxide is an organophosphorus compound distinguished by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 3-bromophenyl rings. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis.
Chemical Identifiers
Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1163698-32-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₃Br₂OP | [1][2][3][6] |
| Molecular Weight | 436.08 g/mol | [1][3][4][7] |
| Synonym | bis(3-bromophenyl)(phenyl)phosphine oxide | [1] |
| MDL Number | MFCD32062854 | [1] |
| InChI Key | PKHKPLVXRYPWPO-UHFFFAOYSA-N | [1] |
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Caption: Core identifiers for Bis(3-bromophenyl)phenylphosphine oxide.
Physicochemical Data
The compound's physical properties are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystals | [3] |
| Purity | Typically ≥98.0% (by GC) | [6] |
| Melting Point | 108.0–112.0 °C | [6] |
| Storage | Store at room temperature, under an inert atmosphere, in a cool, dark place. | [1][6] |
The Strategic Role in Drug Discovery and Materials Science
The molecular architecture of Bis(3-bromophenyl)phenylphosphine oxide offers distinct advantages that are leveraged in both pharmaceutical and material science applications.
Medicinal Chemistry Insights: The Phosphine Oxide Advantage
The phosphine oxide group (P=O) is a powerful tool in drug design. It functions as a strong hydrogen bond acceptor and possesses greater polarity than more conventional functional groups like amides or sulfonamides.[8] The incorporation of a phosphine oxide moiety into a drug candidate can lead to several beneficial outcomes:
-
Enhanced Aqueous Solubility: The polarity of the P=O bond can dramatically improve a compound's solubility, which is a common hurdle in drug development.[8]
-
Improved Metabolic Stability: The tetrahedral phosphorus center is chemically robust, leading to increased half-life in human liver microsomes and reduced metabolic degradation.[8]
-
Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, helping to fine-tune a molecule's ADME (absorption, distribution, metabolism, and excretion) properties while maintaining or improving biological activity.
A prominent example of this strategy is the anticancer drug Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor, which features a phosphine oxide group critical to its efficacy and pharmacokinetic profile.[8]
A Versatile Precursor for Cross-Coupling Reactions
The two bromo-substituents on the phenyl rings are not merely passive components; they are reactive handles for building molecular complexity. These sites are primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows chemists to readily introduce new functional groups and construct elaborate molecular frameworks, making the compound an ideal starting material for creating libraries of novel compounds for high-throughput screening or developing advanced materials for applications like Organic Light-Emitting Diodes (OLEDs).[9]
Caption: Key molecular features and their corresponding applications.
Representative Synthesis Protocol
While multiple routes to phosphine oxides exist[9][10], a common and reliable laboratory-scale method involves the reaction of a Grignard reagent with a suitable phosphorus electrophile. The following protocol is a representative, self-validating workflow.
Causality Behind the Experimental Choices:
-
Grignard Formation: 1,3-Dibromobenzene is used to form the Grignard reagent. Magnesium turnings are activated (e.g., with iodine) to ensure the reaction initiates reliably. Anhydrous ether is essential as Grignard reagents react violently with water.
-
Phosphinylation: Phenylphosphonic dichloride (PhP(O)Cl₂) is chosen as the phosphorus source. The Grignard reagent acts as a nucleophile, displacing the two chloride atoms in a stepwise fashion to form the three C-P bonds. The reaction is conducted at low temperature to control its exothermicity.
-
Workup and Purification: The reaction is quenched with aqueous ammonium chloride, a mild acid, to destroy any excess Grignard reagent and hydrolyze magnesium alkoxides. An extraction isolates the organic product. Column chromatography is the definitive step to separate the desired product from biphenyl (a common Grignard side-product) and other impurities, ensuring high purity.
Caption: Conceptual workflow for the synthesis of the title compound.
Step-by-Step Methodology
-
Apparatus Setup: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. Magnesium turnings (2.1 eq) and a small crystal of iodine are added to the flask.
-
Grignard Reagent Preparation: A solution of 1,3-dibromobenzene (2.0 eq) in anhydrous diethyl ether is added to the dropping funnel. A small portion is added to the magnesium, and the mixture is gently warmed to initiate the reaction (indicated by the disappearance of the iodine color and bubbling). The remaining solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
Phosphinylation Reaction: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). A solution of phenylphosphonic dichloride (1.0 eq) in anhydrous diethyl ether is added to the dropping funnel and then added dropwise to the cold Grignard solution.
-
Warming and Quenching: After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Bis(3-bromophenyl)phenylphosphine oxide as a white solid.
-
Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ³¹P NMR, ¹³C NMR spectroscopy, and GC-MS analysis.
Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram (Exclamation mark).[1][6]
-
Hazard Statements:
-
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.[1][12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[6]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Conclusion
Bis(3-bromophenyl)phenylphosphine oxide is more than a simple chemical intermediate; it is a strategically designed building block for innovation in both pharmaceutical sciences and materials engineering. Its phosphine oxide core provides a reliable anchor for modulating physicochemical properties essential for drug efficacy, while its dibrominated framework offers a gateway to complex molecular designs through modern synthetic methodologies. Understanding the properties, synthesis, and applications detailed in this guide empowers researchers to fully exploit the potential of this versatile compound in their development pipelines.
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